molecular formula C7H13NO B13571297 5-Azaspiro[3.4]octan-7-ol

5-Azaspiro[3.4]octan-7-ol

Katalognummer: B13571297
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: XOVBBFFCGZNKSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azaspiro[3.4]octan-7-ol is a chemical compound with a unique spirocyclic structure. It is characterized by a nitrogen atom incorporated into a spirocyclic framework, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[3.4]octan-7-ol typically involves the annulation of cyclopentane or four-membered rings. One common approach is the annulation of the cyclopentane ring using readily available starting materials and conventional chemical transformations. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient synthesis. The compound is typically produced as a hydrochloride salt to enhance its stability and solubility .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Azaspiro[3.4]octan-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

5-Azaspiro[3.4]octan-7-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Azaspiro[3.4]octan-7-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of 5-Azaspiro[3.4]octan-7-ol: The presence of a single nitrogen atom in the spirocyclic structure of this compound imparts unique chemical and physical properties, making it a valuable compound in various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

5-azaspiro[3.4]octan-7-ol

InChI

InChI=1S/C7H13NO/c9-6-4-7(8-5-6)2-1-3-7/h6,8-9H,1-5H2

InChI-Schlüssel

XOVBBFFCGZNKSI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CC(CN2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.